ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and an ester functional group. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: The triazole ring is synthesized by reacting 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole with a suitable thiol reagent under controlled conditions.
Esterification: The final step involves the esterification of the acetylated triazole derivative with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted esters or amides .
Scientific Research Applications
Ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites . This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The nitrophenyl group may also contribute to the compound’s biological activity by generating reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Ethyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoate: This compound lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
Ethyl 4-[(4-methyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]benzoate: The presence of a chlorophenyl group instead of a nitrophenyl group can alter the compound’s reactivity and biological properties.
Ethyl 4-[(4-methyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]benzoate: The fluorophenyl group may enhance the compound’s stability and lipophilicity, potentially affecting its biological activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-3-30-19(27)14-4-8-15(9-5-14)21-17(26)12-31-20-23-22-18(24(20)2)13-6-10-16(11-7-13)25(28)29/h4-11H,3,12H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZQUBBEPAIPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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